Palmitoleoyl Ethanolamide (PEA) is an endogenous fatty acid amide belonging to the class of N-acylethanolamines (NAEs). [] These molecules are naturally produced in the body and act as signaling molecules, interacting with various receptors to exert a range of physiological effects. [] PEA has garnered significant interest for its potential therapeutic benefits in several conditions, including inflammation, pain, and neurodegenerative diseases. []
7.1. Potential Biomarker: PEA has been investigated as a potential biomarker in various physiological and pathological conditions. For instance, a study examined the levels of PEA and other related lipids in blood plasma following touch massage. [, ] Another study explored serum metabolomic biomarkers, including PEA, for perceptual speed in cognitively normal and mildly impaired individuals. []
7.2. Metabolic Studies: PEA has been explored in research focusing on metabolic health. A study investigated the association of distinct maternal metabolites, including PEA, with obesity and glucose-insulin axis during the first trimester of pregnancy. []
7.3. Pulmonary Hypertension Research: Research indicates that PEA levels increased in the lungs of rats with monocrotaline-induced pulmonary hypertension after treatment with Cannabidiol (CBD). This finding suggests a possible role of PEA in the therapeutic effects of CBD on pulmonary hypertension. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: